Digermane

Übersicht

Beschreibung

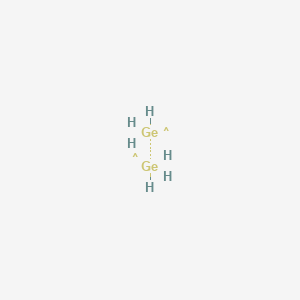

It has the molecular formula Ge2H6 and a molecular weight of 151.3 g/mol. Digermane is a compound consisting of two germanium atoms bonded to six hydrogen atoms. It is a colorless gas that is highly flammable and toxic.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of digermane typically involves the reaction of germanium tetrachloride (GeCl4) with lithium aluminum hydride (LiAlH4) in an ether solvent. The reaction proceeds as follows:

GeCl4+LiAlH4→Ge2H6+LiCl+AlCl3

Industrial Production Methods

The compound is stored under specific conditions to prevent decomposition and ensure safety due to its highly flammable and toxic nature.

Analyse Chemischer Reaktionen

Types of Reactions

Digermane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form germanium dioxide (GeO2).

Reduction: It can be reduced to form elemental germanium.

Substitution: Hydrogen atoms in this compound can be substituted with other atoms or groups.

Common Reagents and Conditions

Oxidation: Oxygen or other oxidizing agents are used under controlled conditions.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are employed.

Substitution: Various reagents, including halogens and organometallic compounds, are used for substitution reactions.

Major Products Formed

Oxidation: Germanium dioxide (GeO2)

Reduction: Elemental germanium (Ge)

Substitution: Various substituted germanium compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Digermane

This compound was first synthesized in 1924 through the hydrolysis of magnesium germanide using hydrochloric acid. It can also be produced via the reduction of germanium dioxide with sodium borohydride, although germane is the primary product in this reaction. The pyrolysis of this compound has been noted to be endothermic, which is attributed to the strength of the Ge-H bond compared to Si-H bonds, leading to potential polymerization reactions .

Semiconductor Manufacturing

Chemical Vapor Deposition (CVD) :

this compound is primarily utilized as a precursor for depositing germanium-containing semiconductors through chemical vapor deposition techniques. Its high reactivity allows for efficient deposition rates, which are significantly higher than those achieved with germane (GeH₄). Studies have shown that using this compound can yield growth rates approximately five times greater than those obtained with germane at lower temperatures (425°C and below) .

Epitaxial Growth :

In the fabrication of GeSi alloys, this compound has been successfully employed due to its ability to enhance growth kinetics. This property makes it particularly valuable in developing optoelectronic devices where precise control over material composition is crucial .

Nanotechnology

Germanium Nanowires :

The dehydrogenation of this compound on gold substrates has been reported to facilitate the formation of germanium nanowires. This application is significant in nanotechnology, where such structures are essential for various electronic applications, including transistors and sensors .

Pyrotechnics

This compound has been noted for its spontaneous ignition properties, making it a candidate for specific pyrotechnic applications. Its self-flammable characteristics can be advantageous in creating ignition systems for fireworks and other pyrotechnic devices . However, its handling requires caution due to its reactive nature.

Research and Development

Material Science Studies :

Ongoing research explores the fundamental properties and potential new applications of this compound in material science. Its unique chemical behavior under various conditions makes it a subject of interest for developing new materials with tailored properties.

Comparative Analysis: this compound vs Germane

| Property | This compound (Ge₂H₆) | Germane (GeH₄) |

|---|---|---|

| Molecular Geometry | Similar to ethane | Tetrahedral |

| Boiling Point | 29°C | -52°C |

| Reactivity | Higher surface reactivity | Lower surface reactivity |

| Growth Rate in CVD | Approximately five times higher than germane | Standard rate |

| Applications | Semiconductor deposition, nanowires | General semiconductor precursor |

Case Study 1: Low-Temperature Growth of GeSi Alloys

A study conducted by Hartmann et al. demonstrated that using this compound for the growth of GeSi alloys resulted in significantly improved deposition rates at low temperatures compared to traditional methods using germane. This advancement opens new avenues for producing high-quality semiconductor materials efficiently .

Case Study 2: Ignition Properties in Pyrotechnics

Research into the spontaneous ignition characteristics of this compound highlighted its potential use in pyrotechnics. The findings indicated that this compound could serve as an effective ignition source due to its self-flammability, although safety precautions are necessary during handling .

Wirkmechanismus

The mechanism of action of digermane involves its interaction with molecular targets and pathways in various applications. In the semiconductor industry, this compound decomposes to form germanium films on substrates. In biological systems, it may interact with proteins and enzymes, although detailed mechanisms are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Germane (GeH4): A simpler germanium hydride with one germanium atom bonded to four hydrogen atoms.

Tetramethylgermane (Ge(CH3)4): A germanium compound with four methyl groups attached to a germanium atom.

Uniqueness

Digermane is unique due to its structure, containing two germanium atoms bonded together. This gives it distinct chemical properties and reactivity compared to simpler germanium hydrides like germane. Its applications in the semiconductor industry and potential biological activities also set it apart from other germanium compounds.

Biologische Aktivität

Digermane (DGeH₂), a compound with the formula , is a member of the germanium hydride family. Its unique structure, featuring two germanium atoms, contributes to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, potential applications in medicine, and relevant research findings.

This compound is characterized by its ability to undergo various chemical reactions, including:

- Oxidation: It can be oxidized to form germanium dioxide ().

- Reduction: It can be reduced to elemental germanium ().

- Substitution Reactions: Hydrogen atoms can be substituted with other atoms or groups.

These reactions are facilitated by different reagents and conditions, which can influence its biological interactions. The mechanism of action in biological systems is still under investigation but may involve interactions with proteins and enzymes, potentially affecting metabolic pathways.

Biological Activity

Research into the biological activity of this compound has indicated several areas of interest:

- Antimicrobial Properties: Preliminary studies suggest that organogermanium compounds, including this compound, exhibit antimicrobial activity. This property is being explored for potential applications in treating infections caused by resistant bacteria .

- Cellular Interactions: this compound may interact with cellular components such as membranes and proteins. These interactions could influence cellular signaling pathways and metabolic processes .

- Toxicity Studies: While some organogermanium compounds have been reported to be non-toxic, the specific toxicity profile of this compound requires further investigation. Toxicological assessments are crucial for determining safe dosage levels for potential therapeutic applications .

Research Findings and Case Studies

Various studies have been conducted to elucidate the biological activity of this compound. Below is a summary of key findings:

Potential Applications

The unique properties of this compound suggest several potential applications in various fields:

- Medicine: Due to its possible antimicrobial properties, this compound could be explored for use in medical imaging or as a therapeutic agent against resistant pathogens.

- Semiconductor Industry: Its role as a precursor for germanium-based materials highlights its importance in technology sectors, which may indirectly impact health through advancements in medical devices.

Eigenschaften

InChI |

InChI=1S/2GeH3/h2*1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGDREVVEMHVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[GeH3].[GeH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ge2H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030397 | |

| Record name | Digermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13818-89-8 | |

| Record name | Digermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013818898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.